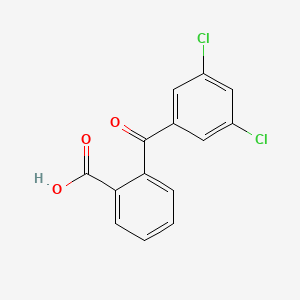

2-(3,5-Dichlorobenzoyl)benzoic acid

Description

Contextualization within Organic Chemistry

Substituted benzoylbenzoic acids are a class of aromatic compounds characterized by a benzoic acid skeleton bearing a substituted benzoyl group. Structurally, they are diaryl ketones that also contain a carboxylic acid functional group. This dual functionality makes them versatile intermediates in organic synthesis. The parent compound, 2-benzoylbenzoic acid, is a well-known organic compound used in the synthesis of various dyes, pharmaceuticals, and polymers. nist.gov

The synthesis of these compounds often involves a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for attaching an acyl group to an aromatic ring. nih.govmasterorganicchemistry.com For instance, the synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid, an isomer of the title compound, is achieved by reacting phthalic anhydride (B1165640) with dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. wisdomlib.orgresearchgate.net This classic reaction underscores the role of benzoylbenzoic acids as accessible building blocks for more complex molecular architectures. Their derivatives are explored for a wide range of applications, including potential use in photodynamic therapy and as photoinitiators in polymer chemistry. nist.gov

Importance of Dichlorinated Aromatic Systems in Chemical Research

The incorporation of chlorine atoms into aromatic systems, creating compounds like dichlorinated aromatic systems, is of profound importance in chemical and pharmaceutical research. The presence of chlorine can significantly alter a molecule's physical, chemical, and biological properties. Halogenation is a key strategy in drug discovery, with over 250 FDA-approved drugs containing chlorine, highlighting its role in creating effective therapeutic agents. sigmaaldrich.com

Dichlorinated aromatic compounds serve as crucial precursors and intermediates in the synthesis of a wide array of chemicals. The position of the chlorine atoms on the aromatic ring is critical, as different isomers can exhibit vastly different properties and reactivity. For example, research into dichlorinated systems has been pivotal in understanding the formation of disinfection byproducts in water treatment processes, where aromatic structures are precursors to chlorinated compounds. wikipedia.orgwikipedia.orgnist.gov Furthermore, derivatives of dichlorobenzoic acids have been investigated for various biological activities, including phytotoxicity and potential antidiabetic effects, demonstrating the broad utility of these chlorinated structures. sigmaaldrich.comebi.ac.uk

Overview of 2-(3,5-Dichlorobenzoyl)benzoic Acid as a Subject of Academic Inquiry

This compound, with the CAS number 33184-61-1, is a specific isomer within the family of dichlorinated benzoylbenzoic acids. bldpharm.com While extensive research has been published on its isomers, such as 2-(3,4-dichlorobenzoyl)benzoic acid which has been used to synthesize derivatives with antimicrobial properties, specific academic inquiry into the 3,5-dichloro isomer is less documented in readily available literature. wisdomlib.orgresearchgate.netsigmaaldrich.com

However, its structural features—a diaryl ketone core with a carboxylic acid group and a specific dichlorination pattern—make it a compound of significant academic interest. The 3,5-dichloro substitution pattern on one of the phenyl rings is known to influence the electronic and steric properties of the molecule, which in turn can dictate its reactivity and potential applications. For instance, 3,5-dichlorobenzoyl chloride is a known intermediate for pesticides and medicines. chemicalbook.com Therefore, this compound is recognized as a valuable synthetic intermediate. Its unique structure provides a platform for creating novel derivatives, prompting further investigation into its potential use in medicinal chemistry, materials science, and as a precursor for complex organic molecules.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMVQTOUNYRKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dichlorobenzoyl Benzoic Acid and Its Precursors

Direct Synthetic Routes to the Benzoylbenzoic Acid Core Structure

The formation of the central 2-benzoylbenzoic acid structure is a critical step, which can be achieved through several established organic reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing benzoylbenzoic acid derivatives. rsc.org This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In the context of 2-(3,5-Dichlorobenzoyl)benzoic acid, the synthesis often starts with the reaction of phthalic anhydride with a dichlorobenzene. wisdomlib.orgresearchgate.net The reaction is generally facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wisdomlib.orgdissertationtopic.net The process involves the formation of an intermediate complex between the phthalic anhydride and the Lewis acid, which then undergoes electrophilic attack by the dichlorobenzene. zenodo.org The choice of solvent can also be critical, with nitrobenzene (B124822) sometimes employed in these reactions. wisdomlib.orgresearchgate.net

The reaction between phthalic anhydride and benzene (B151609), catalyzed by aluminum chloride, has been a subject of study to understand the formation of o-benzoylbenzoic acid. zenodo.org Initial observations noted that the reactants first dissolve in benzene, followed by the formation of a viscous precipitate which, upon hydrolysis, yields the desired product. zenodo.org This suggests the formation of intermediate compounds. zenodo.org The use of ionic liquids as catalysts has also been explored as an alternative to traditional Lewis acids to mitigate issues like equipment corrosion and environmental pollution. dissertationtopic.netgoogle.com

Hydrolysis-based Synthesis from Acyl Chlorides

An alternative route to the benzoylbenzoic acid core involves the hydrolysis of a corresponding acyl chloride. For instance, 2,5-dichlorobenzoic acid can be synthesized by reacting p-dichlorobenzene with phosgene (B1210022) to produce 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed. chemicalbook.com Similarly, the hydrolysis of 2-(2,5-dichlorobenzoyl)benzoyl chloride would yield 2-(2,5-dichlorobenzoyl)benzoic acid. nih.gov This method relies on the reactivity of the acyl chloride group towards water to form the carboxylic acid.

Preparation Strategies for Key Halogenated Intermediates

The synthesis of this compound necessitates the availability of specific halogenated precursors, most notably 3,5-dichlorobenzoyl chloride.

Synthesis of 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoyl chloride is a crucial intermediate, and its preparation can be approached through several synthetic pathways. chemicalbook.comsigmaaldrich.com

Carboxylic Acid Chlorination via Reagents such as Thionyl Chloride or Oxalyl Chloride

A common and effective method for synthesizing 3,5-dichlorobenzoyl chloride is the direct chlorination of 3,5-dichlorobenzoic acid. prepchem.com This transformation is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.comchemicalbook.com

When using thionyl chloride, the reaction often involves refluxing a solution of 3,5-dichlorobenzoic acid in thionyl chloride, sometimes with a catalyst like pyridine. prepchem.com The excess thionyl chloride is then removed by distillation. The reaction can also be carried out in a solvent such as methylene (B1212753) chloride. prepchem.com

Alternatively, oxalyl chloride can be used, often in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The reaction is typically performed at a low temperature (e.g., 0°C) and then allowed to proceed for several hours. chemicalbook.comchemicalbook.com

A multi-step synthesis starting from anthranilic acid has also been described, which ultimately involves the reaction of the formed 3,5-dichloro-benzoic acid with thionyl chloride to yield 3,5-dichlorobenzoyl chloride. patsnap.com Another approach involves the sulfonation of benzoic acid followed by chlorination and subsequent removal of sulfur dioxide to produce 3,5-dichlorobenzoyl chloride. google.com

Carbonylation Pathways from Aryl Bromides

Carbonylation reactions provide another avenue for the synthesis of acyl chlorides. This method can involve the palladium-catalyzed carbonylation of an aryl bromide. For example, aryl bromides can be reacted with carbon monoxide in the presence of a palladium catalyst, such as Pd(PtBu₃)₂, and a phosphonium (B103445) salt to yield the corresponding benzoyl chloride. chemicalbook.com This reaction is typically carried out under pressure and at an elevated temperature. chemicalbook.com Specifically, 1-bromo-3,5-dichlorobenzene (B43179) can serve as a starting material for such carbonylation reactions. chemicalbook.comsigmaaldrich.comchemicalbook.com The synthesis of 1-bromo-3,5-dichlorobenzene itself can be achieved through various methods, including the bromination of dichlorobenzene or through multi-step processes starting from acetanilide. google.comgoogle.com

Synthesis of Related Dichlorobenzoyl Precursors

The synthesis of this compound relies on the availability of key dichlorinated precursors. The primary precursor is 3,5-dichlorobenzoyl chloride, which can be prepared from 3,5-dichlorobenzoic acid. The synthesis of these precursors involves various chemical strategies, starting from different commercially available materials.

Synthesis of 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoyl chloride is a crucial intermediate, typically synthesized from 3,5-dichlorobenzoic acid by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.

One method involves refluxing a solution of 3,5-dichlorobenzoic acid and thionyl chloride in methylene chloride for two hours. prepchem.com After the reaction, concentration under reduced pressure and distillation of the residue yields 3,5-dichlorobenzoyl chloride. prepchem.com In another procedure, 3,5-dichlorobenzoic acid is dissolved in thionyl chloride and refluxed for five hours, yielding the crude product after removal of excess thionyl chloride. chemicalbook.com The reaction can also be performed using oxalyl chloride in dichloromethane (DCM) at 0°C in the presence of a catalytic amount of dimethylformamide (DMF). chemicalbook.comchemicalbook.com

The following table summarizes various synthetic conditions for the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid.

Table 1: Synthetic Methods for 3,5-Dichlorobenzoyl Chloride

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl chloride | Methylene chloride | Reflux, 2 hours | Not specified | prepchem.com |

| Thionyl chloride | None | Reflux, 5 hours | 100% (crude) | chemicalbook.com |

| Oxalyl chloride, DMF | Dichloromethane | 0°C to room temp, 4 hours | Not specified | chemicalbook.comchemicalbook.com |

| Thionyl chloride, Pyridine | None | Reflux, 20 hours | Quantitative |

Synthesis of 3,5-Dichlorobenzoic Acid

3,5-Dichlorobenzoic acid itself can be synthesized through various routes. One common industrial method starts from anthranilic acid. patsnap.com This multi-step process involves the protection of the amino group by acetylation with acetic anhydride, followed by chlorination of the aromatic ring with chlorine gas in glacial acetic acid. patsnap.com The resulting 3,5-dichloro-2-acetamidobenzoic acid is then hydrolyzed with hydrochloric acid to remove the acetyl group. patsnap.com The subsequent step is a diazotization reaction of the amino group using sodium nitrite (B80452) and hydrochloric acid, followed by a reduction, for instance with isopropanol, to replace the diazonium group with a hydrogen atom, yielding 3,5-dichlorobenzoic acid. patsnap.com

Another synthetic pathway starts from 3,5-diaminotoluene, which undergoes diazotization to form 3,5-dichlorotoluene, followed by oxidation to produce 3,5-dichlorobenzoic acid. google.com A further method involves the hydrolysis of 3,5-dichlorobenzonitrile, which can be prepared from cyanophenyl. google.com

The table below outlines a multi-step synthesis of 3,5-dichlorobenzoic acid starting from anthranilic acid.

Table 2: Multi-step Synthesis of 3,5-Dichlorobenzoic Acid from Anthranilic Acid

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Anthranilic acid | Acetic anhydride | 2-Acetamidobenzoic acid | patsnap.com |

| 2 | 2-Acetamidobenzoic acid | Chlorine gas, Glacial acetic acid | 3,5-Dichloro-2-acetamidobenzoic acid | patsnap.com |

| 3 | 3,5-Dichloro-2-acetamidobenzoic acid | Hydrochloric acid | 3,5-Dichloro-2-aminobenzoic acid | patsnap.com |

| 4 | 3,5-Dichloro-2-aminobenzoic acid | Sodium nitrite, Hydrochloric acid, Isopropanol | 3,5-Dichlorobenzoic acid | patsnap.com |

Synthesis of Other Precursors

Other chlorinated aromatic compounds can also serve as precursors. For instance, 1,3,5-trichlorobenzene (B151690) can be synthesized from the diazotization of 2,4,6-trichloroaniline. niscpr.res.in The synthesis of 1,3-dichloro-5-(trichloromethyl)benzene (B3025366) is achieved through the chlorination of 1,3-dichlorobenzene. These compounds, through further functional group transformations, can potentially be converted into the necessary dichlorobenzoyl moiety for the synthesis of the target molecule.

Chemical Reactivity and Transformation Mechanisms of 2 3,5 Dichlorobenzoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a site of versatile chemical reactivity, primarily involving nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification of 2-(3,5-Dichlorobenzoyl)benzoic acid can be achieved through several standard methods. A common industrial and laboratory approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Another route to esters involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, 2-(3,5-Dichlorobenzoyl)benzoyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol. This method is often milder and can be performed at room temperature. nist.gov

Table 1: General Esterification Reaction Conditions

| Method | Reagents | Typical Conditions | Product |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Reflux | Alkyl 2-(3,5-Dichlorobenzoyl)benzoate |

| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol | 1. Heat 2. Room Temperature | Alkyl 2-(3,5-Dichlorobenzoyl)benzoate |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For most aromatic carboxylic acids, including this compound, this is a difficult reaction that requires harsh conditions. Simple heating does not typically induce decarboxylation. A classic method involves heating the carboxylic acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). google.com This process would convert this compound into 3,5-dichlorobenzophenone.

It is important to note that decarboxylation occurs much more readily in specific structural contexts, such as with β-keto acids, where the carboxyl group is beta to a carbonyl. nih.gov Since this compound does not fit this profile, its decarboxylation is not a facile process and requires significant energy input or specialized catalytic systems. nih.govnih.gov

The formation of amides from this compound generally follows a pathway similar to the second method of esterification. The carboxylic acid is first activated by converting it into its more reactive acyl chloride derivative, 2-(3,5-Dichlorobenzoyl)benzoyl chloride, using reagents like thionyl chloride. nist.gov This intermediate is then treated with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide. nist.gov This two-step approach is necessary because direct reaction of a carboxylic acid with an amine is a slow acid-base reaction that requires high temperatures to drive off water and form the amide bond. Other modern coupling agents can also facilitate this transformation under milder conditions. libretexts.org

Table 2: General Amidation Reaction

| Step | Reagents | Intermediate/Product |

| 1. Activation | Thionyl chloride (SOCl₂) | 2-(3,5-Dichlorobenzoyl)benzoyl chloride |

| 2. Amination | Ammonia (NH₃), Primary Amine (RNH₂), or Secondary Amine (R₂NH) | 2-(3,5-Dichlorobenzoyl)benzamide |

Reactivity of the Carbonyl Group

The ketone carbonyl group (C=O) in this compound is a diaryl ketone, also known as a benzophenone-type ketone. Its reactivity is characterized by nucleophilic additions and condensation reactions.

While aldol-type condensation reactions are not possible due to the lack of α-hydrogens on the diaryl ketone, the most significant condensation reaction for 2-benzoylbenzoic acids is an intramolecular cyclization. When heated in the presence of a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid, this compound undergoes an intramolecular electrophilic aromatic substitution, a type of Friedel-Crafts acylation, to form a fused ring system. nih.govchegg.com This dehydration condensation reaction yields 1,3-dichloroanthraquinone. nih.govchegg.comlibretexts.orgresearchgate.net This transformation is a key step in the synthesis of many anthraquinone (B42736) dyes and pigments. nih.gov

Table 3: Intramolecular Cyclization to Anthraquinone

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Concentrated H₂SO₄, Heat | 1,3-Dichloroanthraquinone | Intramolecular Friedel-Crafts Acylation (Dehydration) |

The ketone carbonyl group readily reacts with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., phenylhydrazine) via a nucleophilic addition-elimination mechanism to form hydrazones. chegg.com The reaction of this compound with hydrazine would form this compound hydrazone. This initial product contains both a hydrazone and a carboxylic acid functionality, which can lead to subsequent intramolecular reactions.

Specifically, the hydrazone can undergo an intramolecular cyclization, where the nitrogen of the hydrazone attacks the carboxylic acid carbon, leading to the formation of a six-membered pyridazinone ring. This results in a tricyclic fused heterocyclic system. Such cyclizations are a common strategy for synthesizing pyridazinone derivatives. nih.gov

Table 4: Hydrazone Formation and Subsequent Cyclization

| Reagent | Initial Product | Final Product (after cyclization) |

| Hydrazine (H₂NNH₂) | 2-(1-(3,5-dichlorophenyl)-1-hydrazonomethyl)benzoic acid | A 1,3-dichloro-substituted pyridazino[1,6-a]phthalazin-6-one derivative |

Reactivity of Aromatic Rings

The reactivity of the two distinct aromatic rings in this compound towards electrophilic attack is significantly influenced by the nature and position of their substituents. The interplay of inductive and resonance effects of the carboxylic acid, ketone, and chlorine groups dictates the rate and regioselectivity of potential substitution reactions.

Electrophilic Aromatic Substitution Mechanisms

In the case of this compound, both aromatic rings are "deactivated" due to the presence of electron-withdrawing groups.

The Benzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) and a benzoyl group (-COC₆H₃Cl₂). Both are powerful deactivating, meta-directing groups. numberanalytics.comdoubtnut.comsarthaks.com They withdraw electron density from the ring through both inductive and resonance effects, making the ortho and para positions electron-deficient. doubtnut.comsarthaks.com Consequently, any electrophilic attack is directed to the meta positions, which are less deactivated. Given the presence of two strong meta-directors, this ring is exceptionally unreactive towards electrophilic substitution, which would likely require harsh reaction conditions. youtube.com

The Dichlorophenyl Ring: This ring is substituted with two chlorine atoms and a carbonyl group from the benzoyl bridge. Halogens like chlorine are deactivating due to their strong inductive electron withdrawal, yet they are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. organicchemistrytutor.comyoutube.com The carbonyl group, as mentioned, is a strong meta-director. organicchemistrytutor.comyoutube.com Therefore, the positions on this ring are subject to conflicting and deactivating influences, making electrophilic substitution challenging.

The cumulative effect of these substituents renders this compound highly resistant to further electrophilic aromatic substitution on either ring.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Ring | Activating/Deactivating | Directing Effect |

| Carboxylic Acid (-COOH) | Benzoic Acid | Deactivating numberanalytics.com | Meta sarthaks.com |

| Benzoyl (-CO-Ar) | Benzoic Acid | Deactivating organicchemistrytutor.com | Meta organicchemistrytutor.com |

| Chlorine (-Cl) | Dichlorophenyl | Deactivating youtube.com | Ortho, Para youtube.com |

| Carbonyl (-CO-R) | Dichlorophenyl | Deactivating organicchemistrytutor.com | Meta organicchemistrytutor.com |

Intramolecular Cyclization Reactions (e.g., Phthalide (B148349) and Benzoxazole (B165842) Ring Formation)

Despite its low reactivity in EAS, the structure of this compound is primed for intramolecular cyclization reactions, which are key transformations for synthesizing various heterocyclic compounds.

Phthalide Ring Formation

The formation of a phthalide (a bicyclic lactone) from a 2-aroylbenzoic acid is a well-established transformation. The general mechanism involves the reduction of the ketone carbonyl group to a secondary alcohol, which then undergoes an acid-catalyzed intramolecular cyclization (lactonization) to yield the stable five-membered phthalide ring. researchgate.net

For this compound, this process would proceed as follows:

Reduction: The ketone is reduced to a hydroxyl group, forming the intermediate 2-((3,5-dichlorophenyl)(hydroxy)methyl)benzoic acid . This can be achieved using various reducing agents, such as sodium borohydride. researchgate.net

Lactonization: Under acidic conditions, the hydroxyl group attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the phthalide ring. researchgate.net The final product is 3-(3,5-dichlorophenyl)isobenzofuran-1(3H)-one .

This reductive cyclization is an efficient strategy for producing chiral phthalides, which are important structural motifs in natural products. researchgate.net

Table 2: Transformation Pathway to Phthalide Derivative

| Compound Name | Structure | Role |

| This compound |  | Starting Material |

| 2-((3,5-Dichlorophenyl)(hydroxy)methyl)benzoic acid |  | Intermediate |

| 3-(3,5-Dichlorophenyl)isobenzofuran-1(3H)-one |  | Final Product |

Benzoxazole Ring Formation

Direct intramolecular cyclization of this compound to a benzoxazole is not feasible as the molecule lacks the required o-aminophenol functionality. However, the 3,5-dichlorobenzoyl moiety is a critical component in the synthesis of important benzoxazole-containing drugs. The formation of the benzoxazole ring typically occurs via the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. organic-chemistry.orgrsc.orgnih.gov

A prominent example is the synthesis of Tafamidis, a drug used to treat transthyretin-mediated amyloidosis. A key step in its synthesis involves the intramolecular cyclization of 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid . nih.gov This precursor is formed by reacting 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid. The cyclization is then induced, often under acidic conditions (e.g., using p-toluenesulfonic acid), to form the benzoxazole ring of Tafamidis, which is 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid . nih.gov

The mechanism involves:

Protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic.

Intramolecular nucleophilic attack on the activated carbonyl carbon by the adjacent phenolic hydroxyl group.

Dehydration of the resulting tetrahedral intermediate to form the stable, aromatic benzoxazole ring. rsc.orgnih.gov

While this is not a direct reaction of the title compound, it illustrates the crucial role of the 3,5-dichlorobenzoyl structural unit in forming benzoxazole rings through well-established cyclization mechanisms. rsc.orgnih.gov

Derivatization Strategies and Synthesis of Analogues of 2 3,5 Dichlorobenzoyl Benzoic Acid

Synthesis of Hydrazide and Hydrazone Derivatives

A significant area of investigation involves the conversion of 2-(3,5-dichlorobenzoyl)benzoic acid into its hydrazide and subsequently into a variety of hydrazone derivatives. This class of compounds is of particular interest due to their established antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.org

The synthetic pathway to these derivatives typically commences with the esterification of the parent benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide. wisdomlib.orgresearchgate.net This key intermediate, this compound hydrazide, is then condensed with a range of substituted aldehydes or ketones to afford the target hydrazone derivatives. wisdomlib.orgnih.gov This modular approach allows for the introduction of diverse structural motifs, enabling a systematic exploration of structure-activity relationships. For instance, a series of hydrazone derivatives have been synthesized by reacting the hydrazide with various substituted acetophenones under acidic conditions. wisdomlib.org

The general structure of hydrazones derived from this compound is characterized by the -CO-NH-N=CH- moiety, which is known to be a pharmacologically active scaffold. nih.gov

Table 1: Examples of Synthesized Hydrazone Derivatives

| Compound ID | Starting Aldehyde/Ketone | Reference |

|---|---|---|

| HDZ-1 to HDZ-5 | Substituted Acetophenones | wisdomlib.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Formation of Phthalide (B148349) Derivatives

Phthalides, or isobenzofuranones, represent another important class of derivatives accessible from 2-aroylbenzoic acids. These bicyclic lactones can be synthesized through various catalytic methods. One common strategy involves the reduction of the ketone functionality of the 2-aroylbenzoic acid, followed by intramolecular cyclization (lactonization).

While direct synthesis from this compound is plausible, related methodologies often involve the coupling of benzoic acids with aldehydes or alkenes. For example, rhodium-catalyzed annulative coupling of benzoic acids with aromatic aldehydes can yield 3-aryl phthalides. mdpi.com Another approach is the palladium-catalyzed arylation of aldehydes with organoboronic acids, which also leads to 3-arylphthalides. organic-chemistry.org Furthermore, domino reactions involving Heck-type ortho-alkenylation of benzoic acids followed by intramolecular Michael-type addition provide a route to 3-alkyl phthalides. mdpi.com

These synthetic strategies highlight the potential for converting the this compound scaffold into more complex, fused ring systems. The resulting phthalide derivatives are themselves valuable intermediates for the synthesis of other compounds, including color-producing agents. google.com

Preparation of Benzamide (B126) Analogues via Related Dichlorobenzoyl Chlorides

The synthesis of benzamide analogues is a crucial strategy for modifying the properties of benzoic acid derivatives. This is typically achieved by converting the carboxylic acid group into a more reactive acyl chloride, which can then be reacted with a variety of amines to form the corresponding amides.

Specifically, 3,5-dichlorobenzoyl chloride, a closely related compound, is a key intermediate in the synthesis of numerous dichlorobenzamide derivatives. chemicalbook.comresearchgate.net This acyl chloride can be prepared from 3,5-dichlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride. chemicalbook.com The subsequent reaction of 3,5-dichlorobenzoyl chloride with various arylamines in a suitable solvent, such as N,N'-dimethylformamide, affords a series of N-aryl-3,5-dichlorobenzamides in good yields. researchgate.netresearchgate.net

This methodology allows for the introduction of a wide range of substituents on the amide nitrogen, providing a powerful tool for fine-tuning the biological and physicochemical properties of the resulting molecules. The benzamide linkage is a common feature in many pharmacologically active compounds.

Exploration of Other Functionalized Derivatives and Heterocyclic Systems

Beyond the aforementioned derivatives, the chemical scaffold of this compound allows for the synthesis of various other functionalized analogues and heterocyclic systems. The presence of the carboxylic acid and ketone functionalities, along with the dichlorinated phenyl ring, offers multiple sites for chemical modification.

For instance, the carboxylic acid group can be a starting point for the synthesis of various esters and other acid derivatives. The aromatic rings can undergo further substitution reactions, although the existing chlorine atoms will influence the position of new substituents.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (2-3 bonds). It would show correlations between protons and carbons further away, which is vital for confirming the connection between the two aromatic rings via the carbonyl bridge and for assigning the quaternary (non-protonated) carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by 2-(3,5-Dichlorobenzoyl)benzoic acid promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated systems and the presence of chromophores.

The UV-Vis spectrum of benzoic acid and its derivatives is typically characterized by absorption bands corresponding to π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl groups of the carboxylic acid and ketone. For substituted benzoic acids, the position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of the substituents on the benzene (B151609) ring. google.com

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the analysis of closely related compounds, such as various benzoic acid derivatives, provides insight into its expected spectral properties. google.comchemicalbook.com For instance, the UV-Vis spectrum of 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm. chemicalbook.com It is anticipated that the dichlorinated structure of this compound would exhibit complex absorption patterns in the UV region, likely influenced by the electronic effects of the chlorine atoms and the benzoyl substituent. The analysis is typically conducted by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring the absorbance across a range of wavelengths. chemicalbook.com

Table 1: Expected UV-Vis Absorption Characteristics

| Electronic Transition | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Benzene Ring, Carbonyl Groups | Shorter UV range (~200-300 nm) |

This table is generated based on typical values for related aromatic carboxylic acids and ketones.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The crystal structure of a related compound, 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, was found to have a monoclinic lattice with the space group P2₁/c. It is plausible that this compound would adopt a similar crystal packing strategy, governed by hydrogen bonding and π-π stacking interactions, influenced by the steric and electronic demands of the two substituted phenyl rings.

Table 2: Illustrative Crystallographic Data for a Related Dichlorinated Benzoic Acid Derivative

| Parameter | Value (Example: 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4065 |

| b (Å) | 7.6176 |

| c (Å) | 11.5330 |

| α (°) | 86.946 |

| β (°) | 80.433 |

| γ (°) | 85.833 |

Data from a related structure, 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid, to illustrate typical parameters. wisdomlib.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides an empirical validation of the compound's molecular formula. For this compound (C₁₄H₈Cl₂O₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The molecular formula C₁₄H₈Cl₂O₃ corresponds to a molecular weight of 295.12 g/mol . The theoretical percentages of carbon, hydrogen, and chlorine are calculated and then compared against the values obtained from experimental analysis, typically performed using combustion analysis for carbon and hydrogen, and other methods for chlorine. A close agreement between the experimental and theoretical values, usually within a ±0.4% margin, serves as strong evidence for the compound's purity and elemental integrity.

Table 3: Elemental Composition of this compound (C₁₄H₈Cl₂O₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 56.99% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.73% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.03% |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.26% |

| Total | | | | 295.121 | 100.00% |

Theoretical values are calculated based on the molecular formula. Experimental values would be obtained from instrumental analysis.

Computational and Theoretical Investigations of 2 3,5 Dichlorobenzoyl Benzoic Acid and Its Derivatives

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. nih.govnih.gov This method is instrumental in virtual screening and in elucidating the potential mechanism of action of a compound. nih.gov

In studies on benzoic acid derivatives, molecular docking has been employed to investigate their potential as antiviral and antidiabetic agents. For instance, several benzoic acid derivatives were evaluated in silico for their potential antiviral activity against the SARS-CoV-2 main protease. nih.govnih.gov The docking studies predicted the binding affinities and interactions with amino acid residues at the active site of the enzyme. nih.govnih.gov To ensure the validity of the docking protocol, a known inhibitor, such as boceprevir, is often re-docked into the protein's crystal structure, and the resulting pose is compared to the original. mdpi.com A close alignment between the re-docked and native ligand poses validates the chosen docking approach. mdpi.com

Similarly, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were the subject of molecular docking studies to evaluate their antidiabetic potential by targeting enzymes like α-amylase and α-glucosidase. researchgate.net The results of these studies indicated that the compounds interact with the active site of the enzymes through hydrogen bonding and various pi interactions, explaining their inhibitory activity. researchgate.net For example, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was identified as a highly active derivative. researchgate.net

The insights gained from such docking studies are crucial for structure-activity relationship (SAR) analysis, which helps in designing more potent and selective inhibitors. ijper.org

Table 1: Example of Molecular Docking Results for Benzoic Acid Derivatives against SARS-CoV-2 Main Protease

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 2,5-dihydroxybenzoic acid (gentisic acid) | -42.13 | Not specified | nih.gov |

| Gallic acid | -38.31 | Not specified | nih.gov |

This table is for illustrative purposes based on data from related compounds.

In-silico Design and Virtual Screening Methodologies

In-silico design and virtual screening are powerful computational strategies used in drug discovery to identify promising lead compounds from large databases of chemical structures. researchgate.net Virtual screening, in particular, is a cost-effective and time-efficient alternative to high-throughput screening, allowing researchers to prioritize molecules for synthesis and biological testing. researchgate.net

The process often begins with the design of a library of novel compounds, which can be guided by the structure of a known active molecule or by a pharmacophore model. For instance, new chemical entities can be designed using tools that build upon an existing pharmacophore. ijper.org These newly designed compounds are then subjected to various filters, such as Lipinski's rule of five, to assess their drug-likeness. researchgate.net

Virtual screening can be ligand-based or structure-based. In structure-based virtual screening, molecular docking is used to screen a library of compounds against a specific protein target. researchgate.net This approach was utilized in a study of benzopyran-3-carbonyl derivatives, synthesized from starting materials like 3,4-diaminobenzoic acid, to assess their antidiabetic efficacy against α-amylase. jchr.org An in-silico docking investigation of 60 such derivatives was conducted, with several compounds showing significant docking scores, indicative of potential anti-diabetic action. jchr.org

In another example, virtual screening of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives was performed to identify potential antifungal agents against Aspergillus fumigatus. researchgate.net The results demonstrated that derivatives with dinitro substituents were effective. researchgate.net

These methodologies enable the rapid identification of hit compounds with novel chemical scaffolds that are likely to bind to a drug target. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

Pharmacophore models can be generated based on a set of known active ligands. mdpi.com By aligning these molecules, common chemical features can be identified and used to build a hypothesis. mdpi.com This model then serves as a 3D query for virtual screening of compound databases to identify new molecules with different scaffolds but similar biological activity. dovepress.com

This approach has been successfully applied in various drug discovery projects. For example, pharmacophore models have been developed for inhibitors of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) isoenzymes, to predict potential drug-drug interactions and metabolic liabilities of new compounds. dovepress.com It has been noted that over 90% of drug metabolism is handled by six CYP isoenzymes (1A2, 2C9, 2C19, 2D6, 2E1, and 3A4). dovepress.com

Pharmacophore modeling can also be used in conjunction with QSAR (Quantitative Structure-Activity Relationship) studies to develop predictive models. researchgate.net For instance, a study on benzimidazole (B57391) derivatives as Protein Kinase CK2 inhibitors generated a five-point pharmacophore model consisting of two hydrogen bond acceptors, one negative ionizable site, and two aromatic regions. researchgate.net This model provided insights into the structural requirements for inhibitory activity. researchgate.net

Table 2: Common Pharmacophore Features in Drug Design

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A non-polar region of a molecule. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. |

Reaction Mechanism Simulations and Kinetic Studies on Related Benzoic Acid Systems

Computational chemistry provides powerful tools to investigate the mechanisms and kinetics of chemical reactions, offering insights that can be difficult to obtain through experiments alone. nih.gov Studies on benzoic acid and its derivatives have utilized these methods to understand their reactivity and degradation pathways.

For example, the reaction mechanism of benzoic acid with various radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) in the atmosphere has been studied using computational methods. nih.govrsc.org These studies show that in atmospheric water droplets, the potential barriers for the addition reactions of OH radicals to benzoic acid are lower than for hydrogen abstraction reactions. nih.govrsc.org The initiation reactions with OH radicals are exothermic, while the abstraction reactions with NO₃ and SO₄⁻ are endothermic. rsc.org

Kinetic calculations are also crucial for understanding reaction rates. The total reaction rate constant of OH radicals with benzoic acid at 298.15 K in atmospheric water droplets was calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.org Such kinetic data can be used to build models that simulate the behavior of these compounds in different environments. nih.gov

In a different context, the kinetics of the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, have been investigated. researchgate.netdnu.dp.ua The study revealed that the reaction is first-order with respect to benzoic acid. researchgate.netdnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ·mol⁻¹, respectively. researchgate.netdnu.dp.ua These kinetic parameters are essential for optimizing industrial processes. researchgate.netdnu.dp.ua

Furthermore, kinetic studies on the photocatalytic degradation of benzoic acid have been performed to determine intrinsic reaction rate constants and the influence of mass transfer. uwo.ca Such fundamental studies on the reaction mechanisms and kinetics of benzoic acid systems provide a framework for predicting the behavior of more complex derivatives like 2-(3,5-dichlorobenzoyl)benzoic acid.

Table 3: Kinetic Data for Reactions of Benzoic Acid

| Reaction | Rate Constant / Activation Energy | Conditions | Reference |

|---|---|---|---|

| Reaction with OH radicals | 2.35 × 10⁻¹¹ cm³ per molecule per s | 298.15 K, atmospheric water droplets | nih.govrsc.org |

| Esterification with 1-butyl alcohol (forward) | Activation Energy: 58.40 kJ·mol⁻¹ | p-toluenesulfonic acid catalyst | researchgate.netdnu.dp.ua |

| Esterification with 1-butyl alcohol (reverse) | Activation Energy: 57.70 kJ·mol⁻¹ | p-toluenesulfonic acid catalyst | researchgate.netdnu.dp.ua |

Applications and Industrial Relevance in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates in Advanced Organic Synthesis

2-(3,5-Dichlorobenzoyl)benzoic acid is a valuable intermediate in advanced organic synthesis due to its bifunctional nature. The presence of both a ketone and a carboxylic acid group allows for a wide range of selective chemical transformations. The carboxylic acid moiety can undergo esterification or amidation to produce a variety of derivatives, while the ketone group can be involved in reactions such as reductions, condensations, and the formation of hydrazones. wisdomlib.org This dual reactivity makes it a key starting material for multi-step syntheses. For instance, similar dichlorobenzoyl benzoic acid structures are used to create hydrazone derivatives, which exhibit significant biological activities, highlighting a potential pathway for this compound in medicinal chemistry research. wisdomlib.org Its classification as an organic building block underscores its role in the construction of more complex molecules. bldpharm.com

Contributions to Polymer Chemistry and Materials Science Development

In the realm of materials science, molecules containing multiple functional groups, like this compound, are fundamental for the synthesis of polymers. The carboxylic acid and ketone functionalities present potential sites for polymerization reactions, enabling its incorporation into polyester (B1180765) or polyketone chains. The presence of the dichlorinated aromatic ring is of particular interest as chlorine atoms can impart properties such as flame retardancy and increased thermal stability to the resulting materials. While large-scale polymerization applications of this specific compound are not extensively documented, its structure is analogous to other monomers used in developing high-performance polymers and specialized materials. chemicalbook.com Its utility is primarily in a research context for creating novel materials with tailored properties. bldpharm.com

Utility in Research and Development of Coatings and Adhesives

The structural features of this compound lend it potential utility in the research and development of advanced coatings and adhesives. The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding or the formation of salt layers on metallic surfaces. Furthermore, the chlorinated phenyl group can enhance the durability, chemical resistance, and flame-retardant properties of a coating or adhesive formulation. chemicalbook.com Researchers can explore its use as either a monomeric component in a polymer binder or as an additive to modify the performance characteristics of existing formulations.

Reagent Applications in Analytical Chemistry Research, including Proteomics

While not a mainstream application, the unique reactivity of this compound suggests its potential as a specialized reagent in analytical chemistry research. In fields like proteomics, chemical reagents are often used to selectively tag and identify proteins or peptides. nih.gov The ketone function, for example, could potentially be used to derivatize specific amino acid side chains under controlled conditions, allowing for subsequent detection or analysis. The compound's rigid structure and defined mass would be advantageous in mass spectrometry-based analytical methods. Such applications remain a subject for exploratory research into new analytical methodologies. nih.gov

Precursor Material for Agrochemical and Dye Synthesis

The 3,5-dichloro substitution pattern on a benzene (B151609) ring is a structural motif found in various commercial agrochemicals, particularly herbicides. nih.gov The related compound, 3,5-Dichlorobenzoic acid, is a known herbicide and metabolite. nih.gov Its derivative, 3,5-Dichlorobenzoyl chloride, is an important intermediate in the production of pesticides and dyes. chemicalbook.com Consequently, this compound serves as a valuable precursor in these fields. It can be chemically modified through various reactions to synthesize complex heterocyclic systems or other molecular frameworks that form the active core of certain pesticides or the chromophore of dyes.

Advanced Synthetic Building Blocks for Complex Molecular Architectures

Beyond its role as a simple intermediate, this compound functions as an advanced synthetic building block for constructing complex and precisely defined molecular architectures. cymitquimica.commdpi.com In modern chemistry, building blocks are well-defined molecular units that can be assembled in a controlled manner to create large, functional systems. mdpi.comnih.gov The rigid structure of this compound, combined with its two distinct reactive sites, allows chemists to use it as a scaffold. This enables the systematic addition of other molecular components, leading to the creation of sophisticated molecules for applications in medicinal chemistry, supramolecular chemistry, and materials science. nih.govmdpi.com

Summary of Potential Applications

| Application Area | Key Structural Features | Potential Role |

| Advanced Organic Synthesis | Ketone and Carboxylic Acid Groups | Versatile intermediate for multi-step synthesis. cymitquimica.comwisdomlib.org |

| Polymer Chemistry | Bifunctional (Acid/Ketone), Dichlorinated Ring | Monomer for specialty polymers (e.g., polyesters, polyketones) with enhanced thermal stability. chemicalbook.com |

| Coatings & Adhesives | Carboxylic Acid, Chlorinated Ring | Additive or monomer to improve adhesion and flame retardancy. chemicalbook.com |

| Agrochemical Synthesis | 3,5-Dichlorophenyl Moiety | Precursor for herbicides and other pesticides. chemicalbook.comnih.gov |

| Dye Synthesis | Aromatic Ketone Structure | Intermediate for creating dye molecules. chemicalbook.com |

| Complex Molecular Architectures | Rigid Scaffold, Orthogonal Functional Groups | Foundational building block for supramolecular assemblies and complex drug-like molecules. nih.govmdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(3,5-Dichlorobenzoyl)benzoic acid typically involves a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and 1,3-dichlorobenzene, often using stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). This method, while effective, generates significant acidic waste, posing environmental and disposal challenges. Future research is intensely focused on developing greener, more sustainable synthetic alternatives.

Key areas of development include the use of reusable, heterogeneous catalysts and environmentally benign solvent systems. Research into Friedel-Crafts acylation of related compounds has highlighted several promising approaches that could be adapted for the synthesis of this compound. nih.govelsevierpure.comacs.org One such approach involves using metal triflates in deep eutectic solvents (DES), which act as both the catalyst and the reaction medium. nih.govelsevierpure.comacs.org These systems have demonstrated high yields in shorter reaction times and offer the significant advantage of catalyst and solvent reusability. nih.govelsevierpure.comacs.org Another avenue is the application of solid acid catalysts, such as phosphotungstic acid encapsulated in nanoporous materials, which can be easily separated from the reaction mixture and reused over multiple cycles. acs.org

Biocatalysis represents a frontier in sustainable synthesis. Acyltransferases capable of catalyzing Friedel-Crafts type reactions have been identified, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org While the substrate scope is still under investigation, engineering these enzymes to accept dichlorinated substrates could revolutionize the production of these compounds.

| Catalyst System | Solvent/Medium | Key Advantages | Relevant Findings |

| Metal Triflates | Deep Eutectic Solvents (DES) | Reusable, High Yields, Short Reaction Times | Provides a powerful tool for aromatic ketone synthesis; the catalytic system can be recovered and reused with minimal loss of activity. nih.govacs.org |

| PTA@MIL-53(Fe) | Acetonitrile (Ultrasound) | Heterogeneous, Reusable, Mild Conditions | Efficient under ultrasound irradiation at ambient temperature; catalyst is stable for at least five reuse cycles. acs.org |

| Acyltransferase | Aqueous Buffer | Green, Highly Selective, Biodegradable | Provides a biological version of the classical organic reaction, avoiding harsh chemicals and byproducts. acs.org |

Exploration of Unconventional Derivatization Pathways

The dual functionality of this compound—a ketone and a carboxylic acid—presents numerous opportunities for derivatization. While standard transformations are well-known, future research is geared towards exploring unconventional pathways to generate novel molecular architectures with unique properties.

One major area of exploration is in substituent-controlled divergent cyclization reactions. rsc.org The benzoylbenzoic acid scaffold can be induced to react with various nitrogen-containing reagents to form complex heterocyclic systems. rsc.org Depending on the reaction conditions and the substituents on the reacting partner, it is possible to selectively generate different ring structures, such as six- or eight-membered heterocycles. rsc.org These types of reactions could transform this compound into precursors for novel pharmaceuticals or functional materials.

Another unconventional approach involves charge-switch derivatization for advanced analytical purposes. A novel method using 3-(chlorosulfonyl)benzoic acid has been shown to derivatize hydroxyl groups, switching the charge of the analyte to enable highly sensitive detection in negative-ion mode mass spectrometry. nih.gov Applying such a strategy to derivatives of this compound could enable ultra-trace level detection in complex matrices. Furthermore, the core structure is a known precursor to phthalide (B148349) compounds, which are used as color formers in thermal paper and other imaging systems. google.comgoogle.com Research into new cyclization and condensation reactions could lead to novel chromogenic materials with enhanced stability and color properties.

Advanced In-situ Spectroscopic Characterization Techniques

To optimize reaction conditions and gain deeper mechanistic insights into both the synthesis and derivatization of this compound, advanced in-situ spectroscopic techniques are becoming indispensable. Traditional analysis relies on offline methods like chromatography after the reaction is complete. In contrast, in-situ methods monitor the reaction in real-time.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful tool for this purpose. mt.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, products, and byproducts as they evolve over time. mt.comyoutube.com This allows for the precise determination of reaction kinetics, identification of transient intermediates, and understanding the influence of variables like temperature and catalyst loading. youtube.comresearchgate.net For the Friedel-Crafts synthesis of this compound, in-situ FTIR could be used to monitor the consumption of phthalic anhydride and the formation of the ketone product, ensuring optimal reaction time and preventing the formation of impurities. researchgate.net

Derivative spectrophotometry is another advanced technique that could be applied for the analysis of this compound and its derivatives. This method enhances the resolution of overlapping spectral bands, allowing for the quantification of specific components in a mixture without prior separation. nih.gov First or third-derivative UV-Visible spectra can resolve the absorbance of a benzophenone-type structure from other aromatic compounds, which could be useful for quality control and reaction monitoring. nih.gov

Integrated Computational-Experimental Approaches for Reaction Optimization

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research and development. For this compound, integrated approaches can provide a molecular-level understanding that is difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational method widely used to model chemical reactions and properties. nih.govresearchgate.net DFT calculations can be employed to investigate the mechanism of the Friedel-Crafts acylation, mapping out the energy profile of the reaction pathway and identifying the structure of the transition states and intermediates. nih.govnih.gov This insight is crucial for catalyst design; for example, computational studies have been used to reveal how metal triflates activate the acylating agent in deep eutectic solvents. nih.govelsevierpure.com

For derivatization reactions, DFT can predict the reactivity of different sites on the molecule. By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP), researchers can predict where a nucleophilic or electrophilic attack is most likely to occur. researchgate.netchemrevlett.com This predictive power can guide the design of experiments, saving time and resources by focusing on the most promising reaction pathways. Such studies have been successfully applied to understand the structural and electronic properties of related 2-carbamoylbenzoic acids and benzophenone (B1666685) derivatives. researchgate.netnih.gov

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Energy profiles, transition state structures, intermediate identification, catalyst-substrate interactions. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Prediction of UV-Vis and IR spectra to aid in the interpretation of experimental data. chemrevlett.com |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Reactivity Prediction | Identification of sites prone to electrophilic/nucleophilic attack, prediction of chemical hardness and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Site Selectivity | Visualization of electron-rich and electron-poor regions to predict non-covalent interactions and reaction sites. chemrevlett.com |

Expanding Applications in Emerging Materials Science Fields

While this compound is primarily an intermediate, its core dichlorinated benzophenone structure is a key monomer for high-performance polymers. Future research is poised to leverage this connection, exploring the use of this compound or its close derivatives in advanced materials science.

The most prominent application is in the synthesis of polyaryletherketones (PAEKs), a class of thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net Polymers like Polyetherketoneketone (PEKK) are synthesized via nucleophilic aromatic substitution, often starting from dichlorinated or difluorinated benzophenone monomers. nih.gov These polymers are used in highly demanding applications, including aerospace components, chemical processing equipment, and medical implants. researchgate.netnih.gov By functionalizing this compound, it may be possible to create novel PEKK-type polymers with tailored properties, such as improved biocompatibility or specific binding sites for creating functional polymer-inorganic hybrids. nih.govnih.gov For instance, research has shown that modifying PEEK monomers can introduce binding sites for silver ions, imparting antimicrobial properties to the final polymer, a highly desirable trait for medical devices. nih.govproquest.com

The rigid, aromatic structure of the molecule also makes it a candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid group provides a natural point of linkage to metal centers or other organic linkers, while the dichlorinated benzophenone body would form part of the framework's strut, influencing pore size and functionality. Such materials could have applications in gas storage, separation, or catalysis.

Q & A

Q. What are the primary synthetic routes for 2-(3,5-Dichlorobenzoyl)benzoic acid, and what parameters critically influence yield and purity?

The synthesis typically involves coupling reactions between 3,5-dichlorobenzoyl chloride and substituted benzoic acid derivatives. A critical intermediate, 3,5-dichlorobenzoyl chloride (CAS: 2905-62-6), is reacted with a benzoic acid scaffold under anhydrous conditions to form the target compound . Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥98% purity (HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, especially for resolving hydrogen bonding and steric effects in the crystalline state .

- Spectroscopy :

- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for dichlorophenyl groups).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and benzoyl C=O (~1680 cm) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 326.13 g/mol for ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Cross-validation : Combine X-ray data (SHELX-refined) with DFT (Density Functional Theory) calculations to validate bond lengths and angles .

- Multi-technique analysis : For ambiguous NMR peaks (e.g., overlapping aromatic signals), use - HSQC or DEPT-135 to assign signals conclusively.

- Thermogravimetric analysis (TGA) : Differentiate polymorphs (e.g., anhydrous vs. solvated forms) by comparing decomposition profiles .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery?

Q. How does the electronic environment of the dichlorophenyl group influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The 3,5-dichloro substituents deactivate the benzoyl ring, directing electrophilic substitutions to the para-position of the benzoic acid moiety.

- Suzuki-Miyaura coupling : Requires Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) due to reduced electron density on the aryl halide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.